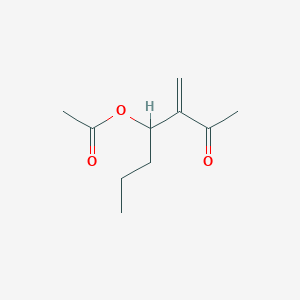
2-Heptanone, 4-(acetyloxy)-3-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptanone, 4-(acetyloxy)-3-methylene- is a chemical compound with a unique structure that includes a heptanone backbone with an acetyloxy and methylene group attached This compound is part of the broader family of ketones, which are characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptanone, 4-(acetyloxy)-3-methylene- can be achieved through several methods. One common approach involves the acylation of 2-heptanone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the acetic anhydride acting as the acylating agent to introduce the acetyloxy group.
Industrial Production Methods
In an industrial setting, the production of 2-Heptanone, 4-(acetyloxy)-3-methylene- may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Heptanone, 4-(acetyloxy)-3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ketones or esters.
Scientific Research Applications
2-Heptanone, 4-(acetyloxy)-3-methylene- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological systems, including its interaction with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a local anesthetic.
Industry: Employed in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 2-Heptanone, 4-(acetyloxy)-3-methylene- exerts its effects involves its interaction with specific molecular targets. For example, as a local anesthetic, it may block voltage-gated sodium channels, preventing the initiation and propagation of nerve impulses. This action is similar to other local anesthetics like lidocaine, but with unique properties due to its specific structure.
Comparison with Similar Compounds
Similar Compounds
2-Heptanone: A simpler ketone with similar properties but lacking the acetyloxy and methylene groups.
4-Heptanone: Another ketone with a different substitution pattern.
Methyl n-amyl ketone: A related compound with a similar backbone but different functional groups.
Uniqueness
2-Heptanone, 4-(acetyloxy)-3-methylene- stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for research and industrial applications.
Properties
CAS No. |
169690-47-5 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(3-methylidene-2-oxoheptan-4-yl) acetate |
InChI |
InChI=1S/C10H16O3/c1-5-6-10(13-9(4)12)7(2)8(3)11/h10H,2,5-6H2,1,3-4H3 |
InChI Key |
CENLJTMOTNVTOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=C)C(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















